molecular formula C11H16ClN3O2 B1489776 Ethyl 4-((6-chloro-2-methylpyrimidin-4-yl)amino)butanoate CAS No. 1491449-60-5

Ethyl 4-((6-chloro-2-methylpyrimidin-4-yl)amino)butanoate

Cat. No. B1489776
CAS RN: 1491449-60-5
M. Wt: 257.72 g/mol
InChI Key: ZTNWIMPHYQZCRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-((6-chloro-2-methylpyrimidin-4-yl)amino)butanoate is a chemical compound with the molecular formula C11H16ClN3O2 and a molecular weight of 257.72 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of Ethyl 4-((6-chloro-2-methylpyrimidin-4-yl)amino)butanoate can be represented by the SMILES string CCOC(=O)CCCNC1=CC(=NC(=N1)C)Cl .

Scientific Research Applications

Pharmaceutical Applications

Pyrimidine derivatives, like our compound of interest, are broadly applied in therapeutic disciplines due to their high degree of structural diversity . They have been reported to exhibit a wide range of biological activities, including modulation of myeloid leukemia, breast cancer treatment, antimicrobial, antifungal, antiparasitic, diuretic, antitumor, antifilarial, DNA topoisomerase II inhibitors, antitubercular agents, antimalarial and antiplasmodial, anti-inflammatory and analgesic activities, anti-HIV, cardiovascular agents and antihypertensive, antiulcer agents, hair disorders activities, calcium-sensing receptor antagonists, DPP-IV inhibitors, antidiabetic, potent adenosine A2a receptor agonistic or antagonist action, TLR8 or interferon beta (IFN-β) modulators, vascular relaxation for ocular ciliary artery and neuroprotection on retinal ganglion cell, 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase inhibitors and coronary heart disease therapeutics, anticancer, key intermediate for Vitamin B1, pyruvate dehydrogenase kinase inhibitors .

Agrochemical Applications

Pyrimidine derivatives are also found in agrochemicals . Given the broad spectrum of biological activities exhibited by these compounds, they could potentially be used in the development of new pesticides or herbicides.

Materials Science

Pyrimidine derivatives are found in materials science . Their unique chemical structures could potentially be used in the development of new materials with novel properties.

Synthetic Chemistry

In synthetic chemistry, pyrimidine derivatives serve as important building blocks for the synthesis of more complex molecules . They can be used in the preparation of various pharmacologically active decorated diazines .

Bioisosterism

In the field of medicinal chemistry, bioisosterism is a strategy often used to design new drugs. Pyrimidinamine derivatives have been designed and synthesized using pyrimidifen as a template according to the bioisosterism . The new compounds showed excellent fungicidal activity .

Fungicidal Activity

As mentioned above, some pyrimidinamine derivatives have shown excellent fungicidal activity . This suggests that “Ethyl 4-((6-chloro-2-methylpyrimidin-4-yl)amino)butanoate” could potentially be used in the development of new fungicides.

properties

IUPAC Name

ethyl 4-[(6-chloro-2-methylpyrimidin-4-yl)amino]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN3O2/c1-3-17-11(16)5-4-6-13-10-7-9(12)14-8(2)15-10/h7H,3-6H2,1-2H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTNWIMPHYQZCRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCNC1=CC(=NC(=N1)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-((6-chloro-2-methylpyrimidin-4-yl)amino)butanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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